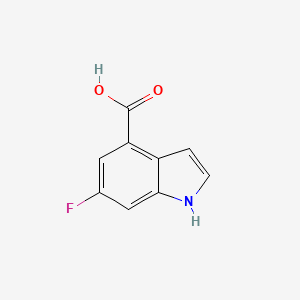

6-fluoro-1H-indole-4-carboxylic Acid

説明

BenchChem offers high-quality 6-fluoro-1H-indole-4-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1H-indole-4-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-fluoro-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNLWEWNOWKYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469571 | |

| Record name | 6-fluoro-1H-indole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908600-71-5 | |

| Record name | 6-fluoro-1H-indole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"6-fluoro-1H-indole-4-carboxylic acid" properties and characteristics

An In-depth Technical Guide to 6-fluoro-1H-indole-4-carboxylic acid

Abstract

6-fluoro-1H-indole-4-carboxylic acid is a fluorinated derivative of the indole carboxylic acid family. The indole scaffold is a prominent feature in many biologically active compounds, and the introduction of a fluorine atom can significantly enhance pharmacological properties such as metabolic stability and binding affinity. This document provides a comprehensive overview of the known properties, synthesis, and applications of 6-fluoro-1H-indole-4-carboxylic acid, with a focus on its role as a valuable building block in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The indole ring system is a cornerstone in the architecture of numerous pharmaceuticals and natural products. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. Fluorination is a common strategy in drug design to modulate a molecule's physicochemical and biological properties. The strategic placement of a fluorine atom on the indole core, as in 6-fluoro-1H-indole-4-carboxylic acid, can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.[1][2] This compound and its derivatives are of significant interest as intermediates in the synthesis of complex therapeutic agents, including antiviral and anticancer drugs.[3][4]

Physicochemical Properties

The fundamental physicochemical properties of 6-fluoro-1H-indole-4-carboxylic acid and its closely related methyl ester are summarized below. These properties are crucial for its handling, reaction setup, and understanding its behavior in biological systems.

Table 1: Physicochemical Data for 6-fluoro-1H-indole-4-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO₂ | [5] |

| Molecular Weight | 179.15 g/mol | [5] |

| Melting Point | 222-223 °C (methanol) | [5] |

| Boiling Point (Predicted) | 418.6 ± 25.0 °C | [5] |

| pKa (Predicted) | 3.57 ± 0.10 | [5] |

| CAS Number | 908600-71-5 | [5][6] |

Table 2: Physicochemical Data for 6-fluoro-1H-indole-4-carboxylic acid methyl ester

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO₂ | [1][7][8] |

| Molecular Weight | 193.17 g/mol | [1][7][8] |

| Topological Polar Surface Area | 42.1 Ų | [1][7] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Physical Form | Solid | |

| Solubility in Water (Predicted) | Very slightly soluble (0.42 g/L at 25 °C) | [1] |

| CAS Number | 1082040-43-4 | [4][7] |

Synthesis and Characterization

Synthesis Methodologies

Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of a 6-fluoroindole core, 4-fluorophenylhydrazine would be a key starting material.[9][10]

Caption: General workflow of the Fischer Indole Synthesis.

Leimgruber-Batcho Indole Synthesis: This two-step method is known for its versatility and often provides high yields. It begins with the formation of an enamine from a substituted o-nitrotoluene, followed by reductive cyclization to form the indole ring.[9]

Caption: General workflow of the Leimgruber-Batcho Synthesis.

Spectroscopic and Crystallographic Characterization

While complete spectral data for 6-fluoro-1H-indole-4-carboxylic acid is not available, data from related indole derivatives can provide an expected characterization profile.[11][12]

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the indole ring, with splitting patterns influenced by the fluorine and carboxylic acid substituents. The N-H proton would appear as a broad singlet.

-

¹³C NMR: The spectrum would display signals for the nine carbon atoms, with the C-F coupling being a key diagnostic feature.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, an N-H stretch, and C=O stretching vibrations.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.

Crystallographic data for the isomeric 6-fluoro-1H-indole-3-carboxylic acid reveals a nearly planar molecular structure.[13] In the crystal lattice, molecules form dimers through O—H⋯O hydrogen bonds, which are further linked by N—H⋯O hydrogen bonds and π–π stacking interactions.[13] This provides a model for the expected solid-state behavior of the 4-carboxylic acid isomer.

Table 3: Crystal Data for 6-fluoro-1H-indole-3-carboxylic acid

| Parameter | Value |

| Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0054 (14) |

| b (Å) | 11.699 (2) |

| c (Å) | 9.2947 (19) |

| β (°) | 104.15 (3) |

| Volume (ų) | 738.7 (3) |

| Data sourced from Lou and Luo (2012).[13] |

Applications in Drug Discovery and Research

6-fluoro-1H-indole-4-carboxylic acid and its esters are valuable intermediates in pharmaceutical research. The indole scaffold is associated with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3][14] The methyl ester of 6-fluoro-1H-indole-4-carboxylic acid is specifically noted as a building block in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted anticancer agents.[4] For instance, it is an intermediate in the synthesis of the ovarian cancer drug, rucaparib. Moreover, related indole carboxylic acid derivatives have been investigated as novel HIV-1 integrase strand transfer inhibitors.[3][15]

Caption: Role as a key building block in drug development.

Experimental Protocols (Exemplary)

The following is a generalized, exemplary protocol for the Fischer indole synthesis of a 6-fluoroindole core, based on standard laboratory procedures.[9][10] This protocol is for illustrative purposes and would require optimization for the specific synthesis of 6-fluoro-1H-indole-4-carboxylic acid.

Protocol: Fischer Indole Synthesis of a 6-Fluoroindole Core

Step 1: Hydrazone Formation

-

To a solution of 4-fluorophenylhydrazine (1.0 equivalent) in ethanol, add the desired aldehyde or ketone (1.1 equivalents).

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction for the formation of the hydrazone precipitate by Thin Layer Chromatography (TLC).

-

Isolate the hydrazone by filtration or carry the reaction mixture directly to the next step.

Step 2: Cyclization

-

To the hydrazone from the previous step, add an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride.

-

Heat the reaction mixture to 80-150 °C for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto crushed ice.

Step 3: Work-up and Purification

-

Neutralize the aqueous mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

-

Extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 6-fluoroindole product.

Caption: Experimental workflow for the Fischer Indole Synthesis.

Conclusion

6-fluoro-1H-indole-4-carboxylic acid is a strategically important molecule in the field of medicinal chemistry. Its fluorinated indole structure serves as a versatile scaffold for the development of novel therapeutic agents. The data summarized in this guide highlights its key physicochemical properties and underscores its role as a critical intermediate in the synthesis of targeted therapies, particularly in oncology. Further research into the synthesis and application of this compound is likely to yield new and improved drug candidates.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]

- 4. 6-Fluoro-1H-indole-4-carboxylic acid methyl ester | 1082040-43-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 6-fluoro-1H-indole-4-carboxylic acid methyl ester | C10H8FNO2 | CID 46835634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alchemypharm.com [alchemypharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 6-Fluoro-4-azaindole-3-carboxylic acid(1190316-18-7) 1H NMR spectrum [chemicalbook.com]

- 12. 6-Fluoroindole-2-carboxylic acid(3093-97-8) 1H NMR [m.chemicalbook.com]

- 13. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjpn.org [rjpn.org]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 6-fluoro-1H-indole-4-carboxylic acid: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 6-fluoro-1H-indole-4-carboxylic acid, a fluorinated indole derivative that has garnered significant attention in the field of medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into its chemical identity, synthesis, and critical applications, particularly its role as a pivotal intermediate in the synthesis of targeted cancer therapeutics.

Core Compound Identity

Chemical Name: 6-fluoro-1H-indole-4-carboxylic acid CAS Number: 908600-71-5 Molecular Formula: C₉H₆FNO₂ Molecular Weight: 179.15 g/mol

Structure:

Caption: Chemical structure of 6-fluoro-1H-indole-4-carboxylic acid.

Physicochemical and Safety Data

| Property | Value | Source |

| Molecular Weight | 179.15 g/mol | [1] |

| Molecular Formula | C₉H₆FNO₂ | [1] |

| Appearance | Solid (form not specified) | - |

| Storage | Sealed in dry, room temperature | - |

Safety Information:

| Hazard Pictogram | Signal Word | Hazard Statement |

| GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. |

This safety information is based on available data and may not be exhaustive. Standard laboratory safety precautions should always be followed.

Synthesis and Manufacturing

The synthesis of 6-fluoro-1H-indole-4-carboxylic acid is a multi-step process that is intrinsically linked to the synthesis of its corresponding methyl ester, methyl 6-fluoro-1H-indole-4-carboxylate (CAS: 1082040-43-4). The prevailing synthetic strategy involves the initial construction of the indole ring system, followed by the hydrolysis of the ester to yield the final carboxylic acid.

A widely adopted and efficient method for the synthesis of the indole core is the Leimgruber-Batcho indole synthesis .[2][3] This powerful reaction allows for the construction of the indole nucleus from an o-nitrotoluene derivative, providing a versatile route to a wide range of substituted indoles.

Part 1: Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate via Leimgruber-Batcho Reaction

The synthesis commences with a suitable o-nitrotoluene precursor, methyl 5-fluoro-2-methyl-3-nitrobenzoate. This starting material undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine intermediate. Subsequent reductive cyclization of this intermediate yields the desired methyl 6-fluoro-1H-indole-4-carboxylate.[4]

Caption: Leimgruber-Batcho synthesis of the methyl ester intermediate.

Experimental Protocol (Exemplary):

-

Enamine Formation: A solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate in an appropriate solvent (e.g., DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is heated to facilitate the condensation and formation of the enamine. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reductive Cyclization: Following the formation of the enamine, the nitro group is reduced to an amine, which spontaneously cyclizes to form the indole ring. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[4] Alternative reducing agents can also be employed.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The crude product is then purified using standard laboratory techniques, such as crystallization or column chromatography, to yield pure methyl 6-fluoro-1H-indole-4-carboxylate.

Part 2: Hydrolysis to 6-fluoro-1H-indole-4-carboxylic acid

The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved through alkaline hydrolysis.

Experimental Protocol (General):

-

Reaction Setup: Methyl 6-fluoro-1H-indole-4-carboxylate is dissolved in a suitable solvent mixture, such as methanol and water.

-

Hydrolysis: An aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is added to the solution of the ester. The reaction mixture is then heated to reflux to drive the hydrolysis to completion.

-

Acidification and Isolation: After the hydrolysis is complete (monitored by TLC or HPLC), the reaction mixture is cooled to room temperature. The solution is then acidified with a suitable acid, such as hydrochloric acid (HCl), to a pH that ensures the protonation of the carboxylate. This results in the precipitation of the 6-fluoro-1H-indole-4-carboxylic acid.

-

Purification: The precipitated solid is collected by filtration, washed with water to remove any inorganic salts, and then dried to afford the final product. Further purification can be achieved by recrystallization if necessary.

Application in Drug Discovery and Development

The primary and most significant application of 6-fluoro-1H-indole-4-carboxylic acid is as a crucial building block in the synthesis of Rucaparib (trade name Rubraca).[5] Rucaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, which play a key role in DNA repair.

The Role in Rucaparib Synthesis

In the synthesis of Rucaparib, 6-fluoro-1H-indole-4-carboxylic acid serves as a key precursor for the construction of the tricyclic indole core of the drug molecule. The carboxylic acid functional group allows for further chemical modifications and the attachment of other essential pharmacophoric features required for the potent inhibition of PARP enzymes. The fluorine atom on the indole ring can enhance the pharmacological properties of the final drug molecule, such as improved metabolic stability and increased binding affinity to the target protein.[6]

Caption: Role as a key intermediate in Rucaparib synthesis.

Biological Activity

While the primary significance of 6-fluoro-1H-indole-4-carboxylic acid lies in its role as a synthetic intermediate, the broader class of indole-containing molecules is renowned for a wide spectrum of biological activities. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.

Currently, there is limited publicly available data on the specific biological activity of 6-fluoro-1H-indole-4-carboxylic acid itself. Its functional groups, particularly the carboxylic acid, suggest potential for interactions with biological targets, but further research is needed to elucidate any intrinsic pharmacological properties.

Conclusion

6-fluoro-1H-indole-4-carboxylic acid is a valuable and highly sought-after building block in modern medicinal chemistry. Its efficient synthesis, primarily through the Leimgruber-Batcho indole synthesis followed by ester hydrolysis, provides access to a key intermediate for the production of the clinically important PARP inhibitor, Rucaparib. The strategic incorporation of a fluorine atom and a carboxylic acid handle on the indole scaffold underscores the importance of this molecule for the development of targeted therapies in oncology and potentially other therapeutic areas. As research in drug discovery continues to evolve, the demand for such well-defined and functionalized heterocyclic compounds is expected to grow.

References

- CN107954919B - Preparation method of Rucaparib key intermediate - Google Patents.

-

Leimgruber–Batcho indole synthesis - Wikipedia. Available at: [Link]

-

(PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. Available at: [Link]

-

Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

the leimgruber-batcho indole synthesis. Available at: [Link]

-

Total Synthesis of Rucaparib - PubMed. Available at: [Link]

-

Total Synthesis of Rucaparib - ResearchGate. Available at: [Link]

-

Leimgruber–Batcho Indole Synthesis - YouTube. Available at: [Link]

-

6-Fluoroindole | C8H6FN | CID 351278 - PubChem - NIH. Available at: [Link]

-

Leimgruber-Batcho Indole Synthesis - SynArchive. Available at: [Link]

-

6-fluoro-1H-indole-4-carboxylic acid methyl ester | C10H8FNO2 | CID 46835634 - PubChem. Available at: [Link]

-

6-fluoro-1H-indole-4-carboxylic Acid | C9H6FNO2 | CID 11622437 - PubChem. Available at: [Link]

-

6-Fluoro-1H-indole-3-carboxylic acid - PMC - NIH. Available at: [Link]

-

Identification of low molecular weight organic acids by ion chromatography/hybrid quadrupole timeofflight mass spectrometry duri. Available at: [Link]

-

alkaline-hydrolytic-conditions Research Articles - Page 5 - R Discovery. Available at: [Link]

Sources

- 1. 6-fluoro-1H-indole-4-carboxylic Acid | C9H6FNO2 | CID 11622437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rucaparib synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

"6-fluoro-1H-indole-4-carboxylic acid" spectroscopic data (NMR, IR, MS)

Molecular Structure

6-fluoro-1H-indole-4-carboxylic acid (CAS No. 908600-71-5) possesses a core indole structure, substituted with a fluorine atom at the 6-position and a carboxylic acid group at the 4-position. The presence of the indole nucleus, the electron-withdrawing fluorine atom, and the carboxylic acid functionality will each have a distinct influence on the spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 6-fluoro-1H-indole-4-carboxylic acid is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 11.0 - 12.0 | broad singlet | - |

| H2 | 7.5 - 7.7 | triplet | ~2.5 |

| H3 | 7.3 - 7.5 | triplet | ~2.5 |

| H5 | 7.8 - 8.0 | doublet of doublets | ~9.0, ~2.0 |

| H7 | 7.1 - 7.3 | doublet of doublets | ~9.0, ~2.5 |

| COOH | 12.0 - 13.0 | broad singlet | - |

Note: Predicted values are based on typical chemical shifts for substituted indoles and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbon chemical shifts are sensitive to the electronic environment, with the fluorine and carboxylic acid groups causing notable downfield shifts for adjacent carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 |

| C3 | ~105 |

| C3a | ~128 |

| C4 | ~120 |

| C5 | ~115 (d, J(C-F) ≈ 25 Hz) |

| C6 | ~160 (d, J(C-F) ≈ 240 Hz) |

| C7 | ~100 (d, J(C-F) ≈ 25 Hz) |

| C7a | ~135 |

| COOH | ~170 |

Note: Predicted values are based on typical chemical shifts for substituted indoles and known substituent effects. 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 6-fluoro-1H-indole-4-carboxylic acid will be characterized by absorptions corresponding to the N-H, O-H, C=O, C-F, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic) | Stretch | 2500-3300 | Broad, Strong |

| N-H (Indole) | Stretch | 3300-3500 | Medium |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium |

| C=O (Carboxylic) | Stretch | 1680-1710 | Strong |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium |

| C-O (Carboxylic) | Stretch | 1210-1320 | Strong |

| C-F | Stretch | 1000-1250 | Strong |

| O-H (Carboxylic) | Bend | 920-950 | Medium, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-fluoro-1H-indole-4-carboxylic acid (C₉H₆FNO₂), the expected molecular weight is approximately 179.04 g/mol .

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (amu) | Description |

| [M]⁺ | 179 | Molecular Ion |

| [M-OH]⁺ | 162 | Loss of hydroxyl radical from the carboxylic acid |

| [M-COOH]⁺ | 134 | Loss of the carboxylic acid group (decarboxylation) |

| [M-CO]⁺ | 151 | Loss of carbon monoxide |

Note: Fragmentation patterns can be complex and depend on the ionization method used.

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-14 ppm).

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

IR Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Acquisition : Place the sample in the IR spectrometer and collect the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be run first and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis : Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI). The mass analyzer separates the ions based on their mass-to-charge ratio to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like 6-fluoro-1H-indole-4-carboxylic acid.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

The Biological Activity of 6-fluoro-1H-indole-4-carboxylic Acid: A Gateway to Potent PARP Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-1H-indole-4-carboxylic acid and its derivatives, most notably its methyl ester, are pivotal intermediates in the synthesis of highly potent therapeutic agents. The primary biological significance of this chemical scaffold lies in its role as a foundational building block for the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. This technical guide delves into the biological activity stemming from this core structure, focusing on the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize the end-product, Rucaparib. The document will serve as a comprehensive resource for researchers in oncology, drug discovery, and medicinal chemistry.

Introduction: From Indole Intermediate to Clinical Application

While 6-fluoro-1H-indole-4-carboxylic acid itself is not the primary biologically active agent, its structural features are crucial for the synthesis of Rucaparib, a clinically approved inhibitor of PARP-1, PARP-2, and PARP-3 enzymes. The incorporation of the fluoro-indole-carboxylic acid moiety is a key step in the chemical synthesis of Rucaparib. The fluorine atom can enhance metabolic stability and binding affinity to the target protein. Rucaparib is a first-in-class pharmaceutical that targets the DNA repair enzyme poly-ADP ribose polymerase-1 (PARP-1).[1]

Rucaparib has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in cancers with mutations in the BRCA1 or BRCA2 genes, or other deficiencies in the homologous recombination (HR) DNA repair pathway. This activity is based on the principle of synthetic lethality, where the inhibition of a compensatory DNA repair pathway (PARP) in cells that already have a deficient primary repair pathway (HR) leads to cell death.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Rucaparib's primary mechanism of action is the inhibition of the PARP family of enzymes, which are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In healthy cells, if PARP is inhibited, SSBs can be repaired by the high-fidelity homologous recombination (HR) pathway.

However, in cancer cells with mutations in BRCA1, BRCA2, or other HR-related genes, the HR pathway is deficient. When these cells are treated with a PARP inhibitor like Rucaparib, the SSBs are not efficiently repaired and, during DNA replication, degenerate into more cytotoxic double-strand breaks (DSBs). Due to the compromised HR pathway, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.[2][3] Rucaparib traps the PARP enzyme on the DNA at the site of the break, forming a toxic PARP-DNA complex that further disrupts DNA replication and repair.[4]

Quantitative Biological Activity of Rucaparib

The potency of Rucaparib has been quantified through various in vitro assays, demonstrating its high affinity for PARP enzymes and its selective cytotoxicity against cancer cells with HRD.

Table 1: In Vitro Enzymatic Inhibition of PARP by Rucaparib

| Target Enzyme | IC50 (nM) | Reference |

| PARP-1 | 0.8 | [5][6] |

| PARP-2 | 0.5 | [5][6] |

| PARP-3 | 28 | [5][6] |

Table 2: In Vitro Cytotoxicity of Rucaparib in Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | IC50 (nM) | Reference |

| UWB1.289 | Ovarian | BRCA1 mutant | 375 | [5][6] |

| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | 5430 | [5][6] |

| PEO1 | Ovarian | BRCA2 mutant | ~10,000 (at 72h) | [7] |

| MDA-MB-436 | Breast | BRCA1 mutant | N/A | [5] |

| CAPAN-1 | Pancreatic | BRCA2 mutant | N/A | [8] |

N/A: Specific value not available in the provided search results, but the cell line is mentioned as being sensitive to Rucaparib.

Experimental Protocols

The following are outlines of common experimental protocols used to assess the biological activity of Rucaparib.

PARP Enzyme Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Rucaparib against purified PARP enzymes.

Methodology Outline:

-

Reagents and Materials: Purified recombinant human PARP-1, PARP-2, or PARP-3 enzyme; NAD+; activated DNA; assay buffer; Rucaparib stock solution; detection reagents.

-

Procedure: a. Prepare serial dilutions of Rucaparib in assay buffer. b. In a 96-well plate, add the PARP enzyme, activated DNA, and the Rucaparib dilutions. c. Initiate the reaction by adding NAD+. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of PAR produced using a suitable detection method (e.g., colorimetric, fluorescent, or chemiluminescent). f. Plot the percentage of PARP activity against the log of Rucaparib concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTS/CCK-8 Assay)

Objective: To determine the cytotoxic effect of Rucaparib on cancer cell lines and calculate the IC50.

Methodology Outline:

-

Cell Culture: Culture BRCA mutant (e.g., UWB1.289, PEO1) and wild-type cell lines in appropriate media and conditions.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with serial dilutions of Rucaparib. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).[7][8]

-

Viability Assessment: Add MTS or CCK-8 reagent to each well and incubate for 1-4 hours.[8]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for CCK-8) using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the Rucaparib concentration to determine the IC50 value.[8]

Western Blot for PARP1 Degradation and Trapping

Objective: To assess the effect of Rucaparib on PARP1 protein levels and its trapping on chromatin.

Methodology Outline:

-

Cell Treatment: Treat cells with Rucaparib at various concentrations for a specified time (e.g., 24 hours).[9]

-

Cell Lysis and Fractionation: a. For total protein, lyse cells in RIPA buffer.[9] b. For PARP trapping, perform chromatin fractionation to separate cytoplasmic, nuclear, and chromatin-bound proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[9]

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA.[9] b. Incubate with a primary antibody against PARP1. For loading controls, use an antibody against β-actin (for total lysate) or Histone H3 (for chromatin fraction). c. Incubate with an HRP-conjugated secondary antibody. d. Detect the signal using a chemiluminescent substrate.

-

Data Analysis: Quantify band intensities using densitometry software. An increase in the chromatin-bound PARP1 signal indicates PARP trapping.

Synthesis and Experimental Workflow

The synthesis of Rucaparib from precursors related to 6-fluoro-1H-indole-4-carboxylic acid involves a multi-step process. A simplified representation of a potential synthetic workflow is provided below.

Conclusion

6-fluoro-1H-indole-4-carboxylic acid serves as a critical starting material for the synthesis of the potent PARP inhibitor, Rucaparib. The biological activity of this molecular scaffold is realized through the targeted inhibition of PARP enzymes, leading to synthetic lethality in HR-deficient cancer cells. This guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and key experimental protocols relevant to the study of Rucaparib. The information presented herein is intended to support further research and development in the field of targeted cancer therapy.

References

- 1. Rucaparib - Wikipedia [en.wikipedia.org]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]

- 4. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib | Scilit [scilit.com]

- 7. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6-fluoro-1H-indole-4-carboxylic acid Derivatives and Analogues

This technical guide provides a comprehensive overview of 6-fluoro-1H-indole-4-carboxylic acid, its derivatives, and analogues, with a primary focus on their role as intermediates in the synthesis of oncology therapeutics, particularly PARP (poly(ADP-ribose) polymerase) inhibitors. The document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound and Its Significance

6-fluoro-1H-indole-4-carboxylic acid and its derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry. The incorporation of a fluorine atom into the indole ring can enhance metabolic stability and binding affinity to target proteins. The carboxylic acid moiety provides a versatile handle for further chemical modifications and the synthesis of more complex molecules.

The most prominent application of this core structure is in the synthesis of the PARP inhibitor, Rucaparib. The methyl ester of 6-fluoro-1H-indole-4-carboxylic acid, namely methyl 6-fluoro-1H-indole-4-carboxylate, serves as a key building block in the manufacturing of this anticancer agent. Rucaparib is utilized in the treatment of various cancers, including ovarian and prostate cancer, that are associated with deleterious BRCA mutations.

Synthesis and Experimental Protocols

The synthesis of derivatives based on the 6-fluoro-1H-indole-4-carboxylic acid core is exemplified by the production of its methyl ester, a crucial precursor for Rucaparib. Several synthetic routes have been described in scientific literature and patents. Below is a generalized experimental protocol based on a common synthetic strategy.

Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate

A prevalent method for the synthesis of the indole ring system is the Leimgruber-Batcho indole synthesis.

Experimental Protocol:

-

Step 1: Enamine Formation: A substituted nitro-toluene, such as methyl 5-fluoro-2-methyl-3-nitrobenzoate, is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux to facilitate the formation of an enamine intermediate.

-

Step 2: Reductive Cyclization: The resulting enamine is then subjected to a reductive cyclization to form the indole ring. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, reduction can be carried out using other reducing agents like iron in acetic acid.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield pure methyl 6-fluoro-1H-indole-4-carboxylate.

Characterization: The final product and intermediates are typically characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm their structure and purity.

Conversion to Rucaparib

The synthesized methyl 6-fluoro-1H-indole-4-carboxylate is then utilized in a multi-step synthesis to produce Rucaparib. This process generally involves the formation of a tricyclic lactam structure.

Biological Activity and Data Presentation

The biological activity of derivatives of 6-fluoro-1H-indole-4-carboxylic acid is predominantly associated with their function as PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as BRCA mutations.

While a comprehensive structure-activity relationship (SAR) study for a broad range of 6-fluoro-1H-indole-4-carboxylic acid derivatives is not publicly available, the biological activity of Rucaparib and other indole-based PARP inhibitors provides insight into the potential of this chemical scaffold.

| Compound/Derivative | Target | IC50 (nM) | Cell Line | Activity | Reference |

| Rucaparib | PARP-1 | 1.4 | - | Potent PARP inhibition | [1] |

| Rucaparib | PARP-2 | 5.7 | - | Potent PARP inhibition | [1] |

| Indole-based PARP Inhibitor (Example 1) | PARP-1 | 10-50 | Various | Anticancer activity | [1] |

| Indole-based PARP Inhibitor (Example 2) | PARP-1 | 50-100 | Various | Anticancer activity | [1] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for therapeutic agents derived from 6-fluoro-1H-indole-4-carboxylic acid, such as Rucaparib, is the inhibition of the PARP signaling pathway.

PARP Signaling Pathway in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When a SSB occurs, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. This process is essential for maintaining genomic integrity.

Mechanism of Action of PARP Inhibitors

In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. When PARP is inhibited by a drug like Rucaparib, SSBs are not repaired and accumulate. During DNA replication, these unrepaired SSBs are converted into DSBs. In BRCA-deficient cells, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.

Conclusion

6-fluoro-1H-indole-4-carboxylic acid and its derivatives represent a valuable scaffold in medicinal chemistry, primarily demonstrated by their successful application in the synthesis of the PARP inhibitor Rucaparib. The fluorinated indole core contributes to favorable pharmacological properties, and the carboxylic acid functionality allows for synthetic versatility. The mechanism of action through PARP inhibition and the principle of synthetic lethality highlight the therapeutic potential of targeting DNA repair pathways in oncology. Further research into novel derivatives and analogues of this core structure may lead to the development of new therapeutic agents with improved efficacy and safety profiles.

References

The Strategic Role of Fluorine in the Bioactivity of 6-Fluoro-1H-indole-4-carboxylic Acid

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of the multifaceted role of the fluorine atom in defining the therapeutic activity of 6-fluoro-1H-indole-4-carboxylic acid, a key structural motif found in advanced therapeutics, including the PARP inhibitor Rucaparib. We will dissect the influence of the 6-fluoro substituent on the molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions. By synthesizing principles of metabolic stability, target binding affinity, and structure-activity relationships (SAR), this whitepaper offers field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals engaged in the design of next-generation fluorinated indole-based therapeutics.

Introduction: The Indole Scaffold and the Fluorine Advantage

The indole moiety is a privileged heterocyclic structure, forming the core of numerous natural products and pharmaceuticals, from neurotransmitters like serotonin to anti-inflammatory drugs like Indomethacin.[1] Its unique electronic properties and ability to form crucial hydrogen bonds make it a versatile scaffold for engaging a wide array of biological targets.[2] However, parent indole structures can be susceptible to metabolic degradation, limiting their therapeutic potential.

Medicinal chemistry has overcome this challenge through strategic molecular modification, with organofluorine chemistry emerging as a dominant strategy.[1][3] The introduction of a fluorine atom, despite its minimal steric footprint (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), imparts profound changes to a molecule's properties.[4] These changes are not singular but constitute a "Fluorine Advantage," a synergistic enhancement of:

-

Metabolic Stability: Blocking sites of oxidative metabolism.[5][6]

-

Binding Affinity: Modulating electronic interactions with target proteins.[4][7]

-

Physicochemical Properties: Altering pKa and lipophilicity to improve membrane permeation and bioavailability.[4][8]

The subject of this guide, 6-fluoro-1H-indole-4-carboxylic acid, exemplifies this strategy. Its methyl ester is a pivotal building block in the synthesis of Rucaparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian cancer.[9][10][11] The precise placement of the fluorine atom at the C-6 position is not arbitrary; it is a deliberate design choice rooted in fundamental principles of medicinal chemistry, which this guide will explore in detail.

Physicochemical Impact of the 6-Fluoro Substituent

The high electronegativity of fluorine is the primary driver of its influence on the indole scaffold.[8] When attached to the C-6 position of the benzene ring, it exerts powerful inductive effects that reshape the molecule's electronic landscape.

-

Modulation of Acidity (pKa): As the most electronegative element, fluorine withdraws electron density from the aromatic ring.[4] This inductive effect can influence the acidity of the N-H proton of the indole ring and the carboxylic acid at the C-4 position. For basic functional groups elsewhere in a larger molecule, fluorine substitution has been shown to significantly reduce pKa, a property that can dramatically improve oral absorption by increasing the population of the more membrane-permeable neutral species at physiological pH.[12][13]

-

Altered Dipole Moment and Binding Potential: The strong C-F bond possesses a significant dipole moment. This localized polarity can fundamentally alter how the molecule interacts with its protein target, potentially enabling new, favorable dipole-dipole interactions or strengthening existing hydrogen bonds with receptor residues.[7]

-

Increased Lipophilicity: The substitution of hydrogen with fluorine typically increases the lipophilicity of a molecule. This enhancement can improve a compound's ability to cross biological membranes, leading to better cell penetration and tissue distribution.[4][14] This is a critical factor for drugs targeting intracellular proteins like PARP.

Pharmacokinetic Implications: Enhancing Drug-like Properties

Perhaps the most celebrated role of fluorine in drug design is its ability to enhance a molecule's pharmacokinetic profile, primarily by improving its metabolic stability.[4][5]

Blocking Metabolic Oxidation

Aromatic rings, like the benzene portion of the indole scaffold, are common sites for Phase I metabolism, particularly hydroxylation mediated by cytochrome P450 (CYP450) enzymes.[1][5] The C-H bond at the 6-position is a potential site for such oxidative attack. By replacing this hydrogen with fluorine, the much stronger C-F bond effectively "shields" or "blocks" this metabolically vulnerable position.[5][8] This resistance to enzymatic cleavage slows down the rate of metabolic clearance, which can lead to:

-

Longer plasma half-life (t½)

-

Increased overall drug exposure (AUC)

-

Improved oral bioavailability

The diagram below illustrates this fundamental principle of metabolic blocking.

Caption: Fluorine at C-6 blocks oxidative metabolism by CYP450 enzymes.

Pharmacodynamic Role: Optimizing Target Engagement

While pharmacokinetic benefits are well-established, the 6-fluoro substituent also plays a critical role in the pharmacodynamics of the molecule—how it binds to its biological target and elicits a therapeutic effect.

Case Study: PARP Inhibition

As the core of the PARP inhibitor Rucaparib, the 6-fluoro-1H-indole-4-carboxylic acid moiety is integral to the drug's efficacy. The PARP active site contains a nicotinamide binding pocket. The indole scaffold is designed to mimic the nicotinamide moiety of the natural NAD+ substrate. The fluorine atom at the C-6 position contributes to binding affinity through several potential mechanisms:

-

Favorable Orthogonal Dipole Interactions: The C-F bond can engage in favorable interactions with backbone carbonyls or specific amino acid side chains within the PARP active site.

-

Enhanced Hydrophobic Interactions: The increased lipophilicity of the fluorinated ring can strengthen binding within hydrophobic pockets of the enzyme.

-

Fine-Tuning Electronic Complementarity: The electron-withdrawing nature of fluorine alters the electron distribution across the indole ring system, potentially optimizing π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the active site.

Structure-Activity Relationship (SAR) Precedent

The selection of the C-6 position for fluorination is supported by broader SAR studies on related heterocyclic scaffolds. Research on Rho kinase (ROCK1) inhibitors found that a 6-fluoroindazole derivative had a dramatically higher potency (IC50 = 14 nM) and oral bioavailability (61%) compared to its 4-fluoro counterpart (IC50 = 2500 nM).[15] Similarly, in the development of novel CFTR potentiators, a 6-fluoro substitution on a tetrahydro-γ-carboline core was found to be the most potent analog.[16] This recurring finding across different target classes suggests that the C-6 position of the indole and related bicyclic systems is an electronically and sterically favorable location for fluorine to exert its beneficial effects on bioactivity.

Caption: SAR studies show the 6-position is often optimal for fluorine.

Experimental Validation: A Protocol for Assessing Metabolic Stability

Theoretical advantages must be confirmed through rigorous experimentation. The in vitro liver microsomal stability assay is a foundational experiment in drug discovery to quantify a compound's metabolic fate.

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of 6-fluoro-1H-indole-4-carboxylic acid compared to its non-fluorinated analog.

Materials:

-

Test compounds (fluorinated and non-fluorinated)

-

Pooled liver microsomes (human, rat, or other species)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Positive control compound (e.g., Verapamil, Testosterone)

-

Acetonitrile (ACN) with internal standard for quenching

-

LC-MS/MS system for analysis

Methodology:

-

Preparation: Thaw liver microsomes on ice. Prepare a master mix of buffer and microsomes to a final protein concentration of 0.5-1.0 mg/mL.

-

Incubation Setup: In a 96-well plate, add the microsomal solution. Pre-incubate at 37°C for 5-10 minutes.

-

Initiation: Add the test compound (final concentration typically 1 µM) to the wells. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For a negative control (T=0), add the quenching solution before adding the NADPH system.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN with an internal standard.

-

Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm) for 15-20 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

-

Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k . Intrinsic clearance is then calculated: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .[5]

Experimental Workflow Diagram

Caption: Workflow for an in vitro microsomal stability assay.

Data Presentation

Quantitative data comparing fluorinated and non-fluorinated analogs should be summarized for clarity.

| Compound | t½ (min) | CLint (µL/min/mg protein) | Interpretation |

| 1H-Indole-4-carboxylic acid | e.g., 15 | e.g., 46.2 | High Clearance |

| 6-Fluoro-1H-indole-4-carboxylic acid | e.g., >60 | e.g., <11.5 | Low Clearance (Stable) |

Table 1: Representative data comparing the metabolic stability of a non-fluorinated parent compound with its 6-fluoro analog. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[5]

Conclusion and Future Perspectives

The fluorine atom in 6-fluoro-1H-indole-4-carboxylic acid is far more than a simple substituent; it is a strategic element that confers a suite of advantageous properties essential for its biological activity. By enhancing metabolic stability through the blockade of oxidative pathways, it lays the pharmacokinetic foundation for a viable drug candidate. Concurrently, it fine-tunes the molecule's electronic and physical properties to optimize binding affinity and pharmacodynamic response at the target protein.

The consistent success of 6-fluoro substitution in indoles and related heterocycles underscores a powerful principle for rational drug design. As researchers continue to explore the vast chemical space of indole-based therapeutics, the strategic use of fluorine will undoubtedly remain a key enabling technology, paving the way for the development of more potent, selective, and durable medicines.

References

- Assessing the metabolic stability of fluorinated vs non-fluorin

- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.

- Fluorine-containing indoles: Synthesis and biological activity. (2018). ScienceDirect.

- Bhattarai, P., Trombley, T., & Altman, R. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Brown, F. J., et al. (1994). Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides. Journal of Medicinal Chemistry.

- van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry.

- Bhattarai, P., Trombley, T., & Altman, R. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- Prakash, G. K. S., & Yudin, A. K. (2014). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.

- 6-Fluoro-1H-indole-4-carboxylic acid methyl ester. (n.d.). Apeiron Synthesis.

- Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. (1999).

- Terry, A. S., & Li, Z. (2018).

- El-Fakharany, E. M., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- Fluorine-containing indoles: Synthesis and biological activity. (2018).

- 6-Fluoro-1H-indole-4-carboxylic acid methyl ester. (n.d.). ChemicalBook.

- Structure activity relationship of the synthesized compounds. (n.d.).

- Pesce, E., et al. (2020).

- Methyl 6-Fluoro-1H-indole-4-carboxylate: Key to PARP Inhibitor Synthesis. (2025). Protheragen.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.

- Understanding the Chemistry: Methyl 6-fluoro-1H-indole-4-carboxyl

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections.

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 9. 6-Fluoro-1H-indole-4-carboxylic acid methyl ester | 1082040-43-4 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

6-Fluoro-1H-indole-4-carboxylic Acid: A Core Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1H-indole-4-carboxylic acid is a fluorinated indole derivative that has emerged as a critical synthetic building block in modern medicinal chemistry. Its unique structural and electronic properties, conferred by the fluorine atom and the indole scaffold, make it a highly sought-after component in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, key chemical transformations, and its significant applications in drug discovery, with a particular focus on the development of targeted therapies for cancer and viral infections.

The indole ring system is a prevalent motif in a vast number of biologically active natural products and synthetic pharmaceuticals. The introduction of a fluorine atom at the 6-position of the indole-4-carboxylic acid core can significantly enhance the pharmacological properties of the resulting molecules. These enhancements may include improved metabolic stability, increased binding affinity to target proteins, and altered lipophilicity, which can lead to better oral bioavailability and overall drug-like characteristics.

This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development by consolidating key information, providing detailed experimental methodologies, and illustrating important biological pathways where this versatile building block has shown considerable promise.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 6-fluoro-1H-indole-4-carboxylic acid is essential for its effective use in synthesis and drug design. The following tables summarize key physicochemical and spectroscopic data.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO₂ | |

| Molecular Weight | 179.15 g/mol | |

| Appearance | White to off-white solid | General Observation |

| Melting Point | Not explicitly reported; expected to be a high-melting solid | |

| pKa | Not explicitly reported; estimated to be around 4-5 for the carboxylic acid | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | General Observation |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons on the indole ring (chemical shifts expected between 6.5 and 8.0 ppm), a broad singlet for the N-H proton (typically >10 ppm), and a broad singlet for the carboxylic acid proton (typically >12 ppm). The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Signals for the nine carbon atoms, including the carboxyl carbon (around 170 ppm) and aromatic carbons (100-140 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. |

| IR (Infrared) | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), O-H stretching of the carboxylic acid (broad, 2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹). |

| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z 180.04 or [M-H]⁻ at m/z 178.03. |

Synthesis of 6-Fluoro-1H-indole-4-carboxylic acid

The synthesis of 6-fluoro-1H-indole-4-carboxylic acid can be approached through various synthetic strategies. A common and practical method involves the synthesis of its methyl ester derivative, methyl 6-fluoro-1H-indole-4-carboxylate, followed by hydrolysis to the desired carboxylic acid.

Experimental Protocol: Synthesis via Hydrolysis of Methyl Ester

This protocol describes a general method for the hydrolysis of the corresponding methyl ester to yield 6-fluoro-1H-indole-4-carboxylic acid.

Materials:

-

Methyl 6-fluoro-1H-indole-4-carboxylate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve methyl 6-fluoro-1H-indole-4-carboxylate (1.0 eq) in a mixture of methanol and water. The ratio of solvents can be optimized but a 3:1 to 5:1 mixture of MeOH:H₂O is a good starting point.

-

Base Addition: Add an excess of sodium hydroxide or lithium hydroxide (2.0-4.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) or by column chromatography on silica gel if necessary.

-

Drying: Dry the purified solid under vacuum to obtain 6-fluoro-1H-indole-4-carboxylic acid.

Core Reactions as a Synthetic Building Block

6-Fluoro-1H-indole-4-carboxylic acid is a versatile building block that can undergo a variety of chemical transformations to construct more complex molecules. The carboxylic acid moiety allows for amide bond formation, while the indole ring can be functionalized through reactions such as N-alkylation or cross-coupling reactions if a suitable leaving group is present on the ring.

Amide Coupling Reactions

The formation of an amide bond is a crucial transformation in drug discovery, and the carboxylic acid group of 6-fluoro-1H-indole-4-carboxylic acid is readily converted to a wide range of amides.

This protocol outlines a general procedure for the coupling of 6-fluoro-1H-indole-4-carboxylic acid with a primary or secondary amine using a standard coupling agent.

Materials:

-

6-Fluoro-1H-indole-4-carboxylic acid

-

Amine (primary or secondary)

-

Coupling agent (e.g., HATU, HBTU, EDC·HCl)

-

Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Activation: To a solution of 6-fluoro-1H-indole-4-carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (1.1-1.2 eq) and the base (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Suzuki Cross-Coupling Reactions

For Suzuki cross-coupling reactions, a halogenated derivative of the indole is typically required. For instance, a bromo or iodo substituent at a specific position on the indole ring would be necessary to act as the coupling partner. The following is a generalized protocol assuming the availability of a suitable halo-substituted 6-fluoro-1H-indole-4-carboxylic acid derivative.

This protocol describes a general procedure for the Suzuki coupling of a halo-substituted 6-fluoro-1H-indole derivative with a boronic acid.

Materials:

-

Halo-substituted 6-fluoro-1H-indole-4-carboxylic acid derivative (e.g., 7-bromo-6-fluoro-1H-indole-4-carboxylic acid)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a reaction vessel, add the halo-indole derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.10 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature and dilute with an organic solvent and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery

6-Fluoro-1H-indole-4-carboxylic acid is a key intermediate in the synthesis of several clinically important and investigational drugs. Its derivatives have shown significant activity as PARP inhibitors for cancer therapy and as non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.

PARP Inhibitors in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). In cancers with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired DSBs, ultimately causing cell death. This concept is known as synthetic lethality.[1][2]

6-Fluoro-1H-indole-4-carboxylic acid is a key precursor in the synthesis of the PARP inhibitor Rucaparib.[3][4] Rucaparib is approved for the treatment of certain types of ovarian and prostate cancers with BRCA mutations.

HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[5]

Derivatives of 6-fluoro-1H-indole-4-carboxylic acid have been investigated as potential NNRTIs. The indole scaffold can serve as a key pharmacophore for binding to the hydrophobic NNRTI binding pocket of the HIV-1 reverse transcriptase.

Conclusion

6-Fluoro-1H-indole-4-carboxylic acid stands out as a privileged scaffold in the landscape of medicinal chemistry and drug discovery. Its strategic incorporation of a fluorine atom onto the indole-4-carboxylic acid core provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The synthetic accessibility of this building block, coupled with its versatility in key chemical transformations such as amide coupling and cross-coupling reactions, ensures its continued importance in the development of next-generation therapeutics. The successful application of its derivatives in clinically approved drugs like Rucaparib for cancer treatment, and its potential in addressing global health challenges like HIV, underscore the significant impact of this compound. This technical guide serves to equip researchers with the fundamental knowledge and practical methodologies required to effectively harness the potential of 6-fluoro-1H-indole-4-carboxylic acid in their drug discovery endeavors. Further exploration into novel synthetic routes and the expansion of its application to other therapeutic areas will undoubtedly solidify its role as a cornerstone in the synthesis of innovative medicines.

References

- 1. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 2. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 4. ovid.com [ovid.com]

- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Fluorinated Indoles: A Technical Guide for Researchers

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This in-depth technical guide explores the discovery and history of a particularly significant class of fluorinated heterocycles: fluorinated indoles. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2][3] The introduction of fluorine atoms into this scaffold can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] This guide will delve into the historical context of their development, key synthetic methodologies with detailed experimental protocols, their diverse applications in medicine, and the signaling pathways they modulate.

A Historical Perspective: From Classic Syntheses to Modern Fluorination

The mid-20th century saw a surge in the development of fluorinated pharmaceuticals, beginning with the introduction of Florinef acetate in 1954.[7] This era spurred the exploration of fluorinated analogs of known bioactive compounds, including indoles. The development of modern fluorinating reagents in the latter half of the 20th century and into the 21st century has revolutionized access to these compounds. The advent of electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) has enabled the direct and often regioselective introduction of fluorine into the indole ring system under mild conditions.[8][9]

Key Synthetic Methodologies

Access to fluorinated indoles can be broadly categorized into two approaches: construction of the indole ring from fluorinated precursors or direct fluorination of a pre-formed indole scaffold.

Classical Indole Syntheses with Fluorinated Precursors

Fischer Indole Synthesis: This venerable method involves the acid-catalyzed reaction of a (fluorophenyl)hydrazine with an aldehyde or ketone.[4][5] The choice of the fluorinated hydrazine determines the position of the fluorine atom on the benzene portion of the indole.

Bischler-Möhlau Indole Synthesis: This reaction produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline, which can be fluorinated.[6][10] While historically plagued by harsh conditions, modern modifications, including the use of microwave irradiation, have improved its utility.[6][10][11]

Modern Direct Fluorination Techniques

Electrophilic Fluorination: This is a widely used method for the direct introduction of fluorine onto the electron-rich indole nucleus. The C3 position is generally the most nucleophilic and prone to electrophilic attack. Reagents such as Selectfluor and NFSI are commonly employed.[7][8]

Nucleophilic Fluorination: While less common for direct indole fluorination, nucleophilic sources of fluoride can be used in the synthesis of fluorinated building blocks for subsequent indole ring formation. Recent advances have focused on developing milder methods for nucleophilic fluorination.[12]

Experimental Protocols

Detailed Protocol: Electrophilic Fluorination of 2-Methyl-1H-indole

This protocol describes the synthesis of 3-fluoro-2-methyl-1H-indole using the electrophilic fluorinating agent Selectfluor™.

Materials:

-

2-methyl-1H-indole

-

Selectfluor™

-

Anhydrous acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Argon gas supply

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2-methyl-1H-indole (1.0 equivalent) in anhydrous acetonitrile (to a concentration of 0.1 M) under an argon atmosphere at room temperature, add Selectfluor™ (1.1 equivalents) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-fluoro-2-methyl-1H-indole.[7]

Characterization Data for 3-fluoro-2-methyl-1H-indole:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.85 (br s, 1H, NH), 7.50 (d, J = 8.0 Hz, 1H), 7.20-7.05 (m, 3H), 2.40 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 149.5 (d, J = 235 Hz), 135.0, 129.0 (d, J = 10 Hz), 122.0, 120.5, 119.0, 110.0, 108.0 (d, J = 20 Hz), 8.5.

-

Mass Spectrometry (EI) m/z (%): 149 (M⁺), 134 (M⁺ - CH₃), 121 (M⁺ - F).[7]

Applications in Drug Discovery and Development

Fluorinated indoles have found widespread application in medicinal chemistry, leading to the development of numerous therapeutic agents with diverse biological activities. The introduction of fluorine can enhance potency, selectivity, and pharmacokinetic properties.

Anticancer Agents

Sunitinib: A prominent example is Sunitinib, an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor (GIST).[13] Sunitinib inhibits several RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (KIT), thereby disrupting signaling pathways crucial for tumor growth and angiogenesis.[14][15][16][17]

Antiviral Agents

Fluorinated indoles have emerged as potent inhibitors of viral replication, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Certain fluorinated indole derivatives function as attachment inhibitors, binding to the viral envelope glycoprotein gp120 and preventing the conformational changes necessary for the virus to attach to the host cell's CD4 receptor.[18][19] This novel mechanism of action makes them valuable candidates for antiretroviral therapy.[19]

Agents for Metabolic Diseases